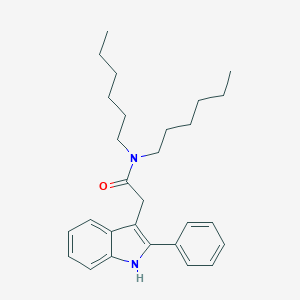
Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI) is a chemical compound that has shown potential in scientific research applications. It is synthesized using a specific method and has a unique mechanism of action that produces biochemical and physiological effects.
Mechanism of Action
Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI) inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, which leads to an increase in the levels of this neurotransmitter in the brain. The increased levels of acetylcholine can improve cognitive function in individuals with neurological disorders.
Biochemical and Physiological Effects:
Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI) has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. It has also been reported to have antioxidant properties, which may help protect against oxidative stress and damage in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI) in lab experiments is its ability to inhibit the activity of acetylcholinesterase. This makes it a useful tool for studying the role of acetylcholine in neurological disorders. However, one limitation is that it may not be effective in all individuals with these disorders, as the underlying causes of these disorders can be complex and multifactorial.
Future Directions
For research include exploring its potential use in treating other neurological disorders and investigating its mechanism of action in more detail.
Synthesis Methods
Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI) is synthesized using a reaction between ethyl 2-bromoacetate and hydroxylamine hydrochloride in the presence of a base. The resulting product is then subjected to a cyclization reaction to produce the final compound. This synthesis method has been reported to give a high yield of the desired product.
Scientific Research Applications
Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI) has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI) can increase the levels of acetylcholine in the brain, which may improve cognitive function in individuals with these disorders.
properties
IUPAC Name |
1-(3-ethoxy-4,5-dihydro-1,2-oxazol-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-3-10-7-4-6(5(2)9)11-8-7/h6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMBAQVUXCYONT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NOC(C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)

![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)





![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)




